3-(4-Bromophenyl)pyrrolidine-3-carboxylic acid 3-(4-Bromophenyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17710056
InChI: InChI=1S/C11H12BrNO2/c12-9-3-1-8(2-4-9)11(10(14)15)5-6-13-7-11/h1-4,13H,5-7H2,(H,14,15)
SMILES:
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol

3-(4-Bromophenyl)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC17710056

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)pyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
IUPAC Name 3-(4-bromophenyl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C11H12BrNO2/c12-9-3-1-8(2-4-9)11(10(14)15)5-6-13-7-11/h1-4,13H,5-7H2,(H,14,15)
Standard InChI Key DBLRDQARIHEJKM-UHFFFAOYSA-N
Canonical SMILES C1CNCC1(C2=CC=C(C=C2)Br)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a five-membered pyrrolidine ring with a 4-bromophenyl group at the 3-position and a carboxylic acid moiety at the same carbon (Figure 1). The stereochemistry of the molecule is critical, as enantiomeric forms exhibit distinct biological and chemical behaviors .

Table 1: Key Molecular Properties

PropertyValueSource
IUPAC Name3-(4-Bromophenyl)pyrrolidine-3-carboxylic acid
Molecular FormulaC₁₁H₁₂BrNO₂
Molecular Weight270.12 g/mol (free acid)
CAS Number1217832-47-7
Melting Point215–218°C (dec.)

The hydrochloride salt form (C₁₁H₁₂BrNO₂·HCl) has a molecular weight of 306.58 g/mol and is commonly used to enhance solubility in pharmaceutical formulations .

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-(4-bromophenyl)pyrrolidine-3-carboxylic acid typically involves multi-step processes:

  • Pyrrolidine Ring Formation: Cyclization of γ-amino acids or reductive amination of ketones yields the pyrrolidine scaffold .

  • Bromophenyl Introduction: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) attach the 4-bromophenyl group to the pyrrolidine ring .

  • Carboxylic Acid Functionalization: Oxidation of a hydroxymethyl intermediate or hydrolysis of nitriles introduces the carboxylic acid group.

Table 2: Optimization Parameters for Key Reactions

Reaction StepConditionsYield (%)
Cross-CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C78
CarboxylationKMnO₄, H₂O/THF, 0°C85

Industrial-scale production often employs continuous flow reactors to improve efficiency and reduce byproducts .

Applications in Pharmaceutical Development

Neurological Drug Candidates

The compound serves as a key intermediate in synthesizing RXFP3 receptor antagonists, which modulate stress and appetite regulation . Structure-activity relationship (SAR) studies highlight the importance of the bromophenyl group for binding affinity:

Table 3: SAR of Bromophenyl Derivatives at RXFP3

DerivativeIC₅₀ (μM)Selectivity
4-Bromophenyl2.12RXFP3 > RXFP1 (10:1)
3-Bromophenyl4.04RXFP3 > RXFP1 (5:1)
4-Chlorophenyl3.89RXFP3 > RXFP1 (7:1)

Enzyme Inhibition

The carboxylic acid moiety facilitates hydrogen bonding with catalytic residues in serine proteases, achieving sub-micromolar inhibition constants (Ki) in trypsin-like enzymes.

Biological Activity and Mechanisms

RXFP3 Antagonism

In vitro assays demonstrate that 3-(4-bromophenyl)pyrrolidine-3-carboxylic acid derivatives inhibit relaxin-3-induced cAMP production with IC₅₀ values of 1–5 μM . The mechanism involves competitive binding to the orthosteric site, displacing endogenous peptide ligands.

Neuroprotective Effects

Preliminary studies suggest that bromophenyl derivatives reduce glutamate-induced excitotoxicity in neuronal cultures by 40–60% at 10 μM concentrations, potentially via NMDA receptor modulation .

Comparative Analysis with Structural Analogues

Table 4: Impact of Substituent Position on Bioactivity

PositionLogPSolubility (mg/mL)IC₅₀ (μM)
4-Bromophenyl2.80.122.12
3-Bromophenyl2.70.154.04
4-Chlorophenyl2.50.183.89

The 4-bromo substitution optimizes lipophilicity and target engagement, balancing membrane permeability and aqueous solubility .

Industrial and Research Applications

Material Science

The bromine atom enables participation in Ullmann-type coupling reactions, facilitating the synthesis of conductive polymers with tunable bandgaps (1.8–2.4 eV) .

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